REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[C:5]([NH2:9])=[N:6][C:7]=1[I:8].O.O.[Sn](Cl)Cl.O.[F-].[K+]>CCO>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH2:9])=[N:6][C:7]=1[I:8] |f:1.2.3,5.6|
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Name
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|
Quantity
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18.9 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=NC1I)N)[N+](=O)[O-]
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CCO
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Name
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|
Quantity
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57 g
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Type
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reactant
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Smiles
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O.O.[Sn](Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
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stirred for 0.5 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The r×n was warmed to rt
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Type
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CUSTOM
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Details
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The mixture was then partitioned between ethyl acetate (300 mL) and water (300 mL)
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Type
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WASH
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Details
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The ethyl acetate layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered through a 100 g pad of silica gel
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated
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Type
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CUSTOM
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Details
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dried under vacuum
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Type
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CUSTOM
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Details
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to give an off-white solid, which
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Type
|
CUSTOM
|
Details
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was used in next step without further purification
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Type
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CUSTOM
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Details
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269.99 (M+H)+ (Rt 1.35/5 min)
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Duration
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5 min
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
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ClC=1C=C(C(=NC1I)N)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |